Cas no 1804869-53-1 (2-(Difluoromethyl)-4-methoxy-3-methylpyridine-6-acetic acid)

2-(Difluoromethyl)-4-methoxy-3-methylpyridine-6-acetic acid Chemical and Physical Properties
Names and Identifiers
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- 2-(Difluoromethyl)-4-methoxy-3-methylpyridine-6-acetic acid
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- Inchi: 1S/C10H11F2NO3/c1-5-7(16-2)3-6(4-8(14)15)13-9(5)10(11)12/h3,10H,4H2,1-2H3,(H,14,15)
- InChI Key: PUCLZTKEVIJKSD-UHFFFAOYSA-N
- SMILES: FC(C1C(C)=C(C=C(CC(=O)O)N=1)OC)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 250
- XLogP3: 1.3
- Topological Polar Surface Area: 59.4
2-(Difluoromethyl)-4-methoxy-3-methylpyridine-6-acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029018932-250mg |
2-(Difluoromethyl)-4-methoxy-3-methylpyridine-6-acetic acid |
1804869-53-1 | 95% | 250mg |
$1,019.20 | 2022-04-01 | |
Alichem | A029018932-1g |
2-(Difluoromethyl)-4-methoxy-3-methylpyridine-6-acetic acid |
1804869-53-1 | 95% | 1g |
$3,184.50 | 2022-04-01 | |
Alichem | A029018932-500mg |
2-(Difluoromethyl)-4-methoxy-3-methylpyridine-6-acetic acid |
1804869-53-1 | 95% | 500mg |
$1,718.70 | 2022-04-01 |
2-(Difluoromethyl)-4-methoxy-3-methylpyridine-6-acetic acid Related Literature
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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3. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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Kai Zheng,Chang He,Zhao Zhang,Hassan Traboulsi,Javed Mazher,Ali Trabolsi,Lei Fang,Mark A. Olson Polym. Chem., 2020,11, 1806-1819
Additional information on 2-(Difluoromethyl)-4-methoxy-3-methylpyridine-6-acetic acid
Introduction to 2-(Difluoromethyl)-4-methoxy-3-methylpyridine-6-acetic Acid (CAS No. 1804869-53-1)
2-(Difluoromethyl)-4-methoxy-3-methylpyridine-6-acetic acid, identified by its Chemical Abstracts Service (CAS) number 1804869-53-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridine derivatives family, a class of heterocyclic compounds known for their diverse biological activities and pharmacological potential. The structural features of this molecule, particularly the presence of a difluoromethyl group, a methoxy substituent, and a methylpyridine core, contribute to its unique chemical properties and make it a valuable scaffold for drug discovery and development.
The difluoromethyl group is a key structural element that enhances the metabolic stability and lipophilicity of the molecule, making it an attractive candidate for further exploration in medicinal chemistry. This group has been widely studied for its ability to improve binding affinity and reduce susceptibility to enzymatic degradation. In contrast, the methoxy group introduces polarity and hydrogen bonding capabilities, which can modulate the compound's interactions with biological targets. The combination of these functional groups within the methylpyridine-6-acetic acid backbone creates a multifaceted chemical entity with potential applications in various therapeutic areas.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of this compound with greater precision. Studies have suggested that derivatives of pyridine acetic acids exhibit promising properties as kinase inhibitors, particularly in targeting pathways involved in cancer and inflammation. The difluoromethyl moiety, in particular, has been shown to enhance the potency of kinase inhibitors by improving their binding affinity to the ATP-binding site of target enzymes. This insight has prompted further investigation into the potential of 2-(Difluoromethyl)-4-methoxy-3-methylpyridine-6-acetic acid as a lead compound for developing novel therapeutics.
In addition to its role as a kinase inhibitor, this compound has also been explored for its potential antimicrobial properties. The structural motifs present in this molecule are known to interact with bacterial enzymes and cellular processes, leading to inhibition of bacterial growth. Preliminary studies have demonstrated that certain pyridine derivatives exhibit broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria. The presence of both electron-donating and electron-withdrawing groups in 2-(Difluoromethyl)-4-methoxy-3-methylpyridine-6-acetic acid allows for optimal interactions with bacterial targets, making it a promising candidate for further development as an antimicrobial agent.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to construct the complex framework of this molecule efficiently. These synthetic strategies not only ensure high yields but also minimize unwanted side products, making the process scalable for industrial applications.
From a pharmacokinetic perspective, the pharmacological profile of 2-(Difluoromethyl)-4-methoxy-3-methylpyridine-6-acetic acid is influenced by its solubility, stability, and metabolic pathways. The difluoromethyl group contributes to its lipophilicity, which can affect its absorption and distribution within the body. Additionally, the carboxylic acid moiety at the 6-position provides opportunities for further derivatization through esterification or amidation, allowing for fine-tuning of its pharmacokinetic properties.
The growing interest in this compound underscores its potential as a building block for drug discovery programs across various therapeutic areas. Researchers are leveraging cutting-edge technologies such as high-throughput screening (HTS) and structure-based drug design (SBDD) to explore its biological activities further. These approaches enable rapid identification of lead compounds with optimized properties for clinical development.
The role of computational tools in predicting the biological activity of this compound cannot be overstated. Machine learning algorithms and predictive models have been developed to analyze large datasets containing experimental data on pyridine derivatives. These models help identify patterns that correlate with biological activity, guiding researchers toward designing molecules with enhanced therapeutic potential.
In conclusion,2-(Difluoromethyl)-4-methoxy-3-methylpyridine-6-acetic acid (CAS No. 1804869-53-1) represents a fascinating example of how structural modifications can influence biological activity and pharmacological properties. Its unique combination of functional groups makes it a versatile scaffold for drug discovery, with potential applications in oncology, immunology, and antimicrobial therapy. As research continues to uncover new insights into its biological activities,this compound holds promise as a valuable tool in developing next-generation therapeutics.
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